

A Technical Guide to the Reaction of Cy5.5-SE with Primary Amines

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Compound of Interest

Compound Name:	Cy5.5-SE
Cat. No.:	B12323702

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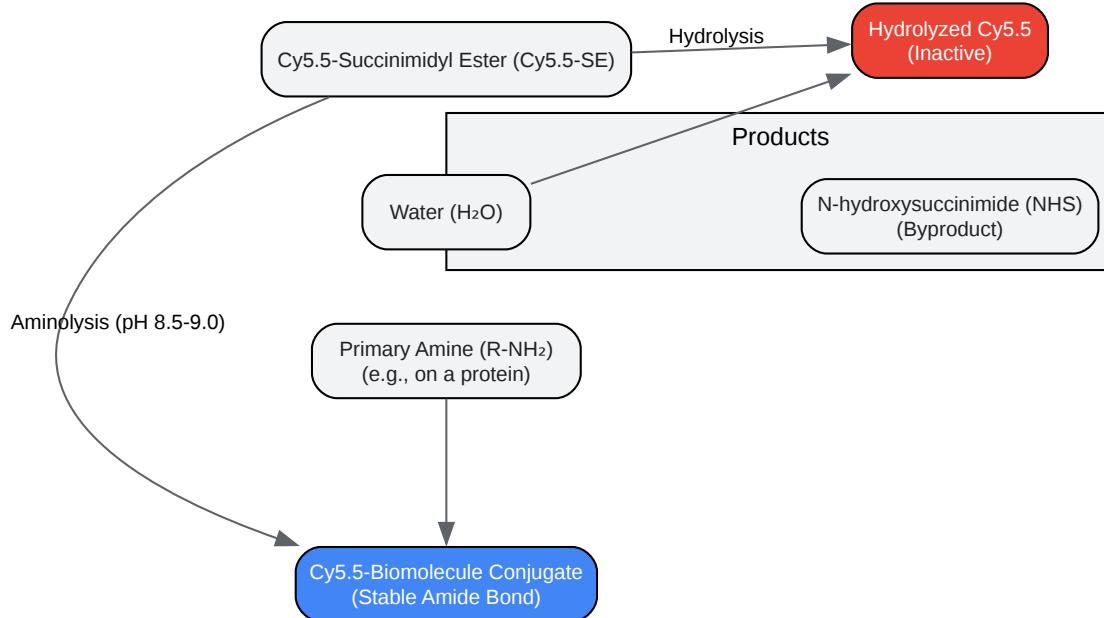
This in-depth technical guide details the chemical reaction between the near-infrared fluorescent dye Cy5.5-Succinimidyl Ester (**Cy5.5-SE**) and primary amines. This bioconjugation technique is fundamental for the fluorescent labeling of biomolecules such as proteins, peptides, and amine-modified oligonucleotides, enabling their detection and tracking in various biological applications.

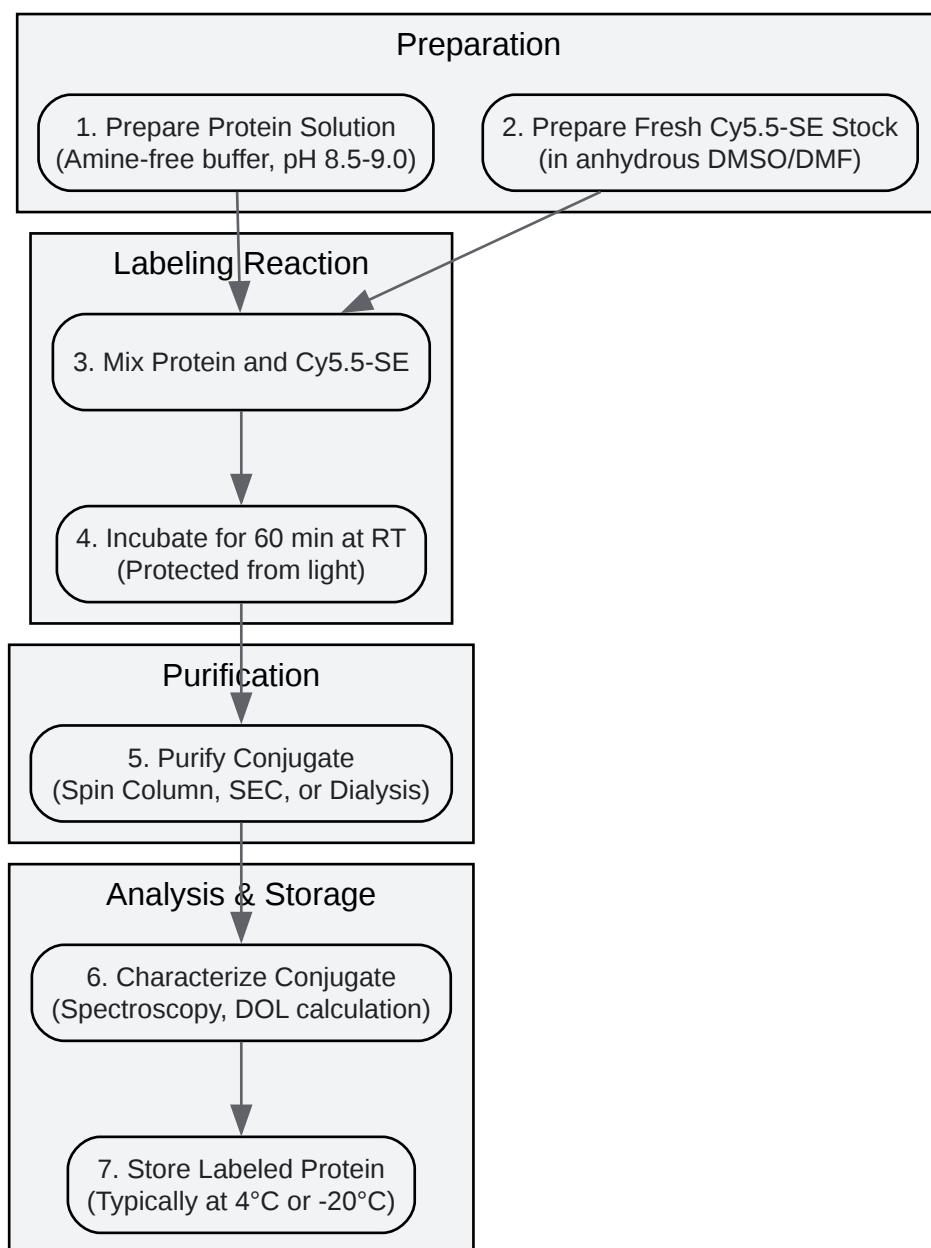
Core Reaction Mechanism: Acylation of Primary Amines

The fundamental reaction between **Cy5.5-SE** and a primary amine is a nucleophilic acyl substitution. The Cy5.5 dye is modified with an N-hydroxysuccinimide (NHS) ester, which is a highly reactive group. The primary amine, present on biomolecules at the N-terminus or on the side chain of lysine residues, acts as a nucleophile.^[1] It attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.^[1]

This acylation reaction is most efficient under slightly alkaline conditions, typically at a pH between 8.5 and 9.0.^{[2][3]} At this pH, the primary amine is sufficiently deprotonated and thus more nucleophilic, facilitating its attack on the NHS ester. It is crucial to use buffers that do not contain primary amines, such as Tris or glycine, as these will compete with the target molecule for reaction with the **Cy5.5-SE**, thereby reducing labeling efficiency.^{[4][5]}

A significant competing reaction is the hydrolysis of the succinimidyl ester in the aqueous buffer.[6][7][8][9] This reaction, where water acts as a nucleophile, cleaves the ester bond, rendering the dye incapable of reacting with the primary amine.[10] The rate of hydrolysis increases with pH.[10] Therefore, while a basic pH is required for the aminolysis reaction, excessively high pH or prolonged reaction times in aqueous solutions can lead to significant loss of the reactive dye due to hydrolysis.[6][7][8][9]





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